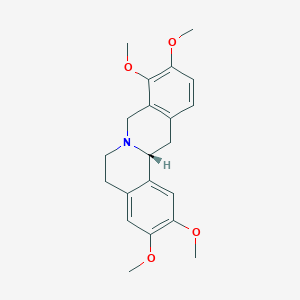
(5alpha,10alpha,17beta)-5,10-Epoxy-17-hydroxy-17-(1-propyn-1-yl)-estr-9(11)-en-3-one cyclic 1,2-ethanediyl acetal
Overview
Description
(1’R,5’S,6’S,9’S,10’S,13’R)-5’-Methyl-6’-prop-1-ynylspiro[1,3-dioxolane-2,15’-18-oxapentacyclo[114101,1302,1005,9]octadec-2-ene]-6’-ol is a complex organic compound characterized by its unique spiro structure and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,5’S,6’S,9’S,10’S,13’R)-5’-Methyl-6’-prop-1-ynylspiro[1,3-dioxolane-2,15’-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6’-ol typically involves multiple steps, including the formation of the spiro structure and the introduction of the prop-1-ynyl group. Common synthetic routes may include:
Cyclization reactions: Formation of the spiro structure through cyclization of appropriate precursors.
Alkyne addition: Introduction of the prop-1-ynyl group via alkyne addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1’R,5’S,6’S,9’S,10’S,13’R)-5’-Methyl-6’-prop-1-ynylspiro[1,3-dioxolane-2,15’-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6’-ol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkenes or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1’R,5’S,6’S,9’S,10’S,13’R)-5’-Methyl-6’-prop-1-ynylspiro[1,3-dioxolane-2,15’-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6’-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1’R,5’S,6’S,9’S,10’S,13’R)-5’-Methyl-6’-prop-1-ynylspiro[1,3-dioxolane-2,15’-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6’-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro compounds: Other spiro compounds with similar structures.
Alkyne-containing compounds: Compounds with prop-1-ynyl or other alkyne groups.
Uniqueness
The uniqueness of (1’R,5’S,6’S,9’S,10’S,13’R)-5’-Methyl-6’-prop-1-ynylspiro[1,3-dioxolane-2,15’-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6’-ol lies in its specific combination of a spiro structure and multiple chiral centers, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(1'R,5'S,6'S,9'S,10'S,13'R)-5'-methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-3-7-20(24)9-6-17-16-4-10-21-15-22(25-13-14-26-22)11-12-23(21,27-21)18(16)5-8-19(17,20)2/h5,16-17,24H,4,6,8-15H2,1-2H3/t16-,17-,19-,20-,21+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUIWWWJNIPUBD-XZJZWBLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC=C3C2CCC45C3(O4)CCC6(C5)OCCO6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@]45[C@@]3(O4)CCC6(C5)OCCO6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441604 | |
| Record name | ZINC04073589 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84371-57-3 | |
| Record name | ZINC04073589 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estr-9(11)-en-3-one, 5,10-epoxy-17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,10α,17β)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM7HCL46CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate](/img/structure/B131867.png)






![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)


![2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel](/img/structure/B131897.png)



